![molecular formula C14H14N4O2 B181516 N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide CAS No. 6631-22-7](/img/structure/B181516.png)
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide, commonly known as 4-PEPA, is a novel positive allosteric modulator of the AMPA receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
4-PEPA acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is important for synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-PEPA enhances the activity of the receptor and increases the flow of calcium ions into the cell, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 4-PEPA has been found to have a number of other biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 4-PEPA has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-PEPA is its specificity for the AMPA receptor, which reduces the likelihood of off-target effects. Additionally, 4-PEPA is relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of 4-PEPA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.
Future Directions
There are a number of potential future directions for research on 4-PEPA. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-PEPA in humans. Finally, 4-PEPA may have potential applications in the treatment of other neurological disorders beyond those currently being studied.
Synthesis Methods
The synthesis of 4-PEPA involves the reaction of 4-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 4-pyridinecarboxylate. This intermediate is then reacted with 2-aminopropionitrile to form N-(2-cyanomethyl)pyridine-4-carboxamide. Finally, the compound is treated with hydrazine to form N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide.
Scientific Research Applications
4-PEPA has been extensively studied in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function and memory in animal models of these diseases. Additionally, 4-PEPA has been found to have antidepressant effects and may be useful in the treatment of depression.
properties
CAS RN |
6631-22-7 |
|---|---|
Product Name |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-1-5-15-6-2-11)17-9-10-18-14(20)12-3-7-16-8-4-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
InChI Key |
VZUZYYMFEBYFMP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)

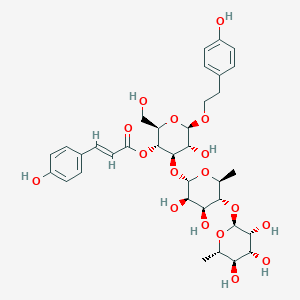

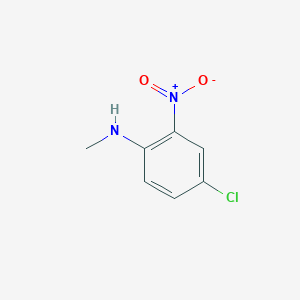



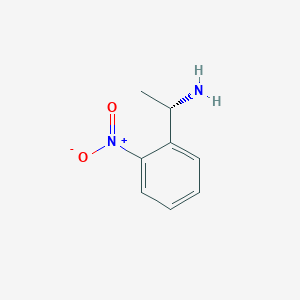
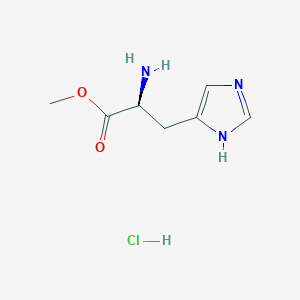
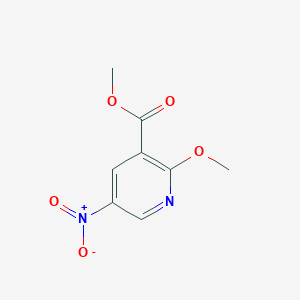


![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)